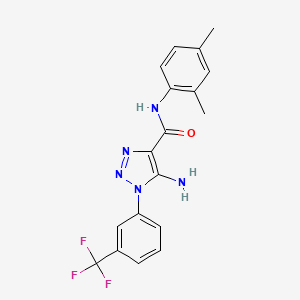

5-amino-N-(2,4-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-N-(2,4-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16F3N5O and its molecular weight is 375.3 g/mol. The purity is usually 95%.

The exact mass of the compound 5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is 375.13069464 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-amino-N-(2,4-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a triazole ring which is known for its diverse biological activities. The presence of amino and carboxamide functional groups enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have reported the anticancer properties of triazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

- Case Study 1 : A derivative of triazole exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, suggesting significant antiproliferative activity .

- Case Study 2 : Another study highlighted that certain triazole derivatives demonstrated comparable activity to doxorubicin against leukemia cell lines (e.g., K-562 and HL-60) .

The biological activity of triazole compounds often involves the following mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

- Induction of Apoptosis : Triazole derivatives can activate apoptotic pathways, evidenced by increased caspase activity in treated cells.

- Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups on the aromatic rings enhances biological activity. For example:

| Compound Feature | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity and potency |

| Amino group at position 5 | Essential for anticancer activity |

| Carboxamide functionality | Enhances binding to biological targets |

Research Findings

Recent research has focused on synthesizing novel derivatives based on the core structure of triazoles. For example:

- Synthesis Methodology : Compounds are typically synthesized via condensation reactions involving triazole precursors and various amine reagents under controlled conditions .

- Biological Evaluation : In vitro assays have been employed to evaluate cytotoxicity across multiple cancer cell lines, demonstrating varying degrees of efficacy .

Scientific Research Applications

Key Synthetic Routes

- [3+2] Cycloaddition : This method allows for catalytic and efficient synthesis without the need for moisture-sensitive conditions. Sodium ethoxide or cesium carbonate are commonly used as catalysts in this process .

- Convergent Synthesis : This approach facilitates the introduction of diverse functional groups at different stages of synthesis, optimizing the properties of the resulting compounds .

Antiparasitic Activity

One of the most promising applications of 5-amino-N-(2,4-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease caused by Trypanosoma cruzi. Research indicates that derivatives of this compound exhibit significant antiparasitic activity. In particular, phenotypic screening has identified compounds within this class that suppress parasite burden effectively in infected models .

Insecticidal Properties

Studies have shown that related compounds demonstrate insecticidal activity against pests such as the tussah silkworm. The bioactivity results indicate that these compounds possess lower toxicity compared to traditional insecticides like fipronil while maintaining effective pest control capabilities .

Anticancer Potential

The triazole ring system has been recognized for its potential in anticancer drug development. Compounds containing this scaffold have shown low multidrug resistance and high bioavailability, making them suitable candidates for further development as anticancer agents. They interact favorably with various biological targets due to their ability to form hydrogen bonds and other non-covalent interactions .

Case Study 1: Chagas Disease Treatment

In a study aimed at discovering new treatments for Chagas disease, researchers synthesized a series of 5-amino-1,2,3-triazole-4-carboxamides. These compounds were screened against T. cruzi and exhibited promising results in reducing parasitic load in infected cells. The optimization process improved their pharmacokinetic properties significantly .

Case Study 2: Insecticide Development

A series of experiments evaluated the efficacy of this compound against silkworm pests. The results indicated a significant reduction in mortality rates among treated groups compared to control groups treated with conventional insecticides. This finding supports the potential application of these compounds in agricultural pest management .

Properties

IUPAC Name |

5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c1-10-6-7-14(11(2)8-10)23-17(27)15-16(22)26(25-24-15)13-5-3-4-12(9-13)18(19,20)21/h3-9H,22H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANSVPDQLFUFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.